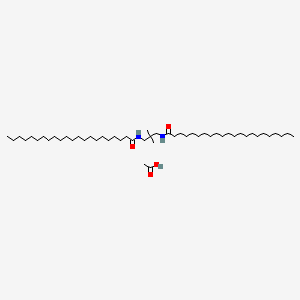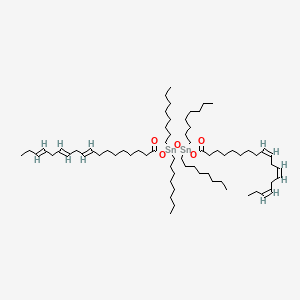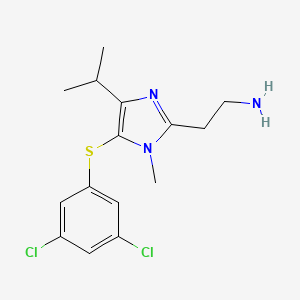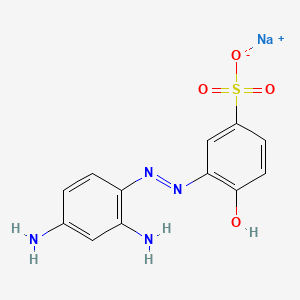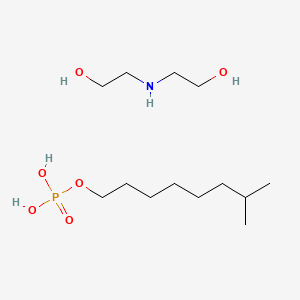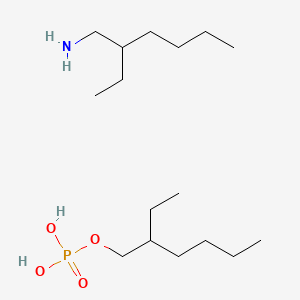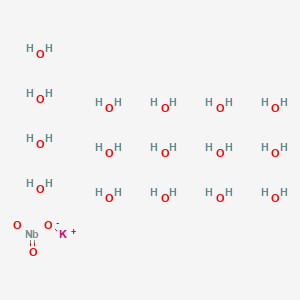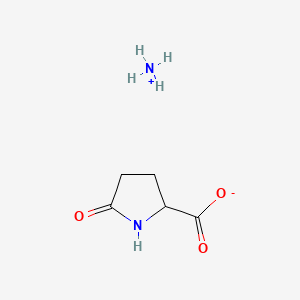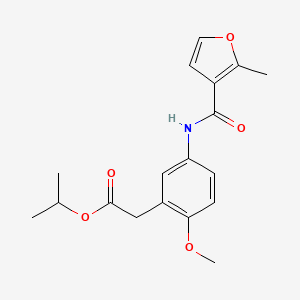
Benzeneacetic acid, 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester is a complex organic compound with a molecular formula of C18H21NO4S . This compound is known for its unique structural features, which include a benzene ring, a methoxy group, and a furan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzeneacetic acid, 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Benzeneacetic acid, 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzeneacetic acid, 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester can be compared with other similar compounds, such as:
Benzeneacetic acid derivatives: These compounds share the benzeneacetic acid core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxy-substituted compounds: Compounds with methoxy groups exhibit different reactivity and properties compared to their non-methoxy counterparts.
Furan-containing compounds: The presence of the furan ring imparts unique characteristics to the compound, distinguishing it from other aromatic compounds
Properties
CAS No. |
178869-96-0 |
|---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
propan-2-yl 2-[2-methoxy-5-[(2-methylfuran-3-carbonyl)amino]phenyl]acetate |
InChI |
InChI=1S/C18H21NO5/c1-11(2)24-17(20)10-13-9-14(5-6-16(13)22-4)19-18(21)15-7-8-23-12(15)3/h5-9,11H,10H2,1-4H3,(H,19,21) |
InChI Key |
YYPRSVLJYFVQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)OC)CC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



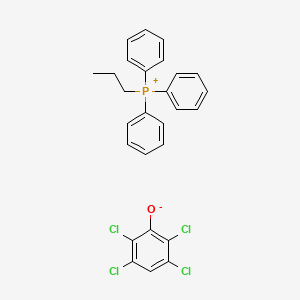
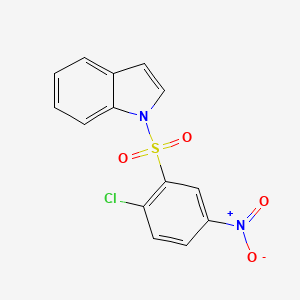
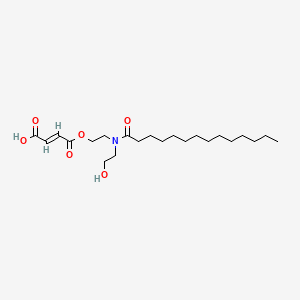
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)

